1-(Acetylglycyl)azetidine-3-carboxylic acid 1-(Acetylglycyl)azetidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2098066-62-5
VCID: VC3120301
InChI: InChI=1S/C8H12N2O4/c1-5(11)9-2-7(12)10-3-6(4-10)8(13)14/h6H,2-4H2,1H3,(H,9,11)(H,13,14)
SMILES: CC(=O)NCC(=O)N1CC(C1)C(=O)O
Molecular Formula: C8H12N2O4
Molecular Weight: 200.19 g/mol

1-(Acetylglycyl)azetidine-3-carboxylic acid

CAS No.: 2098066-62-5

Cat. No.: VC3120301

Molecular Formula: C8H12N2O4

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

1-(Acetylglycyl)azetidine-3-carboxylic acid - 2098066-62-5

Specification

CAS No. 2098066-62-5
Molecular Formula C8H12N2O4
Molecular Weight 200.19 g/mol
IUPAC Name 1-(2-acetamidoacetyl)azetidine-3-carboxylic acid
Standard InChI InChI=1S/C8H12N2O4/c1-5(11)9-2-7(12)10-3-6(4-10)8(13)14/h6H,2-4H2,1H3,(H,9,11)(H,13,14)
Standard InChI Key CRRHZWAIMRLLAU-UHFFFAOYSA-N
SMILES CC(=O)NCC(=O)N1CC(C1)C(=O)O
Canonical SMILES CC(=O)NCC(=O)N1CC(C1)C(=O)O

Introduction

Chemical Structure and Properties

1-(Acetylglycyl)azetidine-3-carboxylic acid is a synthetic organic compound belonging to the azetidine derivative class, characterized by its four-membered nitrogen-containing heterocyclic ring system functionalized with a carboxylic acid group and an acetylglycyl moiety. The compound features two amide bonds and one carboxylic acid group, giving it multiple sites for potential hydrogen bonding and biological interactions.

Physical and Chemical Identifiers

The compound possesses distinct physical and chemical properties that define its behavior in various chemical and biological systems. Table 1 presents the key identifiers and properties of 1-(Acetylglycyl)azetidine-3-carboxylic acid.

Table 1. Chemical Identifiers and Properties of 1-(Acetylglycyl)azetidine-3-carboxylic acid

PropertyValue
CAS Number2098066-62-5
Molecular FormulaC₈H₁₂N₂O₄
Molecular Weight200.19 g/mol
IUPAC Name1-(2-acetamidoacetyl)azetidine-3-carboxylic acid
Standard InChIInChI=1S/C8H12N2O4/c1-5(11)9-2-7(12)10-3-6(4-10)8(13)14/h6H,2-4H2,1H3,(H,9,11)(H,13,14)
Standard InChIKeyCRRHZWAIMRLLAU-UHFFFAOYSA-N
SMILESCC(=O)NCC(=O)N1CC(C1)C(=O)O
PubChem CID121200659

The compound's structure consists of an azetidine ring with a carboxylic acid substituent at the 3-position and an acetylglycyl group attached to the nitrogen atom at position 1 . This structural arrangement provides the molecule with multiple functional groups that can participate in various chemical interactions.

Structural Features and Comparisons

Structural Analysis

The 1-(Acetylglycyl)azetidine-3-carboxylic acid molecule contains several key structural components that contribute to its chemical behavior:

  • A four-membered azetidine ring, which introduces ring strain and contributes to the compound's reactivity

  • A carboxylic acid group at the 3-position of the azetidine ring

  • An acetylglycyl group (acetamidoacetyl) attached to the nitrogen atom of the azetidine ring

  • Two amide bonds that can function as both hydrogen bond donors and acceptors

The presence of these functional groups provides the molecule with multiple sites for potential interactions with biological targets, including proteins and receptors.

Comparison with Related Azetidine Compounds

1-(Acetylglycyl)azetidine-3-carboxylic acid shares structural similarities with other azetidine derivatives that have demonstrated biological activity. Table 2 compares this compound with related azetidine compounds to highlight structural relationships and differences.

Table 2. Comparison of 1-(Acetylglycyl)azetidine-3-carboxylic acid with Related Azetidine Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
1-(Acetylglycyl)azetidine-3-carboxylic acidC₈H₁₂N₂O₄200.19 g/molAcetylglycyl group at N-1 position
Azetidine-3-carboxylic acidC₄H₇NO₂101.11 g/molUnsubstituted nitrogen atom
1-Acetylazetidine-3-carboxylic acidC₆H₉NO₃143.14 g/molSimple acetyl group at N-1 position
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acidC₉H₁₅NO₄201.22 g/molBoc protecting group at N-1 position
1-Benzylazetidine-3-carboxylic acidC₁₁H₁₃NO₂191.23 g/molBenzyl group at N-1 position

The comparison reveals that 1-(Acetylglycyl)azetidine-3-carboxylic acid differs from its related compounds primarily in the nature of the substituent at the N-1 position. While azetidine-3-carboxylic acid has an unsubstituted nitrogen, 1-(Acetylglycyl)azetidine-3-carboxylic acid contains a more complex acetylglycyl moiety that introduces additional hydrogen bonding capabilities and potential interaction sites .

Synthesis and Preparation

Synthetic Approaches

The synthesis of 1-(Acetylglycyl)azetidine-3-carboxylic acid typically involves the reaction of azetidine-3-carboxylic acid with acetylglycine or its derivatives. This synthetic route requires specific coupling reagents and carefully controlled reaction conditions to achieve optimal yield and purity.

A general synthetic route can be outlined as follows:

  • Preparation of azetidine-3-carboxylic acid as a starting material

  • Protection of the nitrogen atom if necessary

  • Coupling of azetidine-3-carboxylic acid with acetylglycine using appropriate coupling reagents

  • Deprotection steps if protecting groups were used

  • Purification of the final product

Starting Material: Azetidine-3-carboxylic Acid

The synthesis of the starting material, azetidine-3-carboxylic acid, has been well-documented in literature. One approach involves triflating diethylbis(hydroxymethyl)malonate followed by azetidine ring-formation through intramolecular cyclization using an amine, decarboxylation to give the mono acid azetidine, and hydrogenation to yield azetidine-3-carboxylic acid .

Another synthetic approach for azetidine derivatives utilizes cesium carbonate and dibromoethane for efficient four-membered ring formation, as demonstrated in the synthesis of related compounds like azetidine-2-carboxylic acid .

Applications in Research and Medicinal Chemistry

Related Research on Azetidine Derivatives

While specific research on 1-(Acetylglycyl)azetidine-3-carboxylic acid is limited in the available literature, related azetidine compounds have shown significant applications:

  • Azetidine-2-carboxylic acid has been identified as a component of plant-origin promoters for iron uptake from soil, including deoxymugineic acid and nicotianamine

  • Azetidine derivatives have been investigated as building blocks for combinatorial libraries in drug discovery programs

  • The four-membered ring system has been utilized in the development of antimalarial compounds through C–H activation and decarboxylative cross-coupling approaches

Structure-Activity Relationships

The structure of 1-(Acetylglycyl)azetidine-3-carboxylic acid suggests potential for specific biological interactions. The azetidine ring provides conformational rigidity, while the acetylglycyl group and carboxylic acid function offer hydrogen bonding capabilities. These features could contribute to selective binding to biological targets, although specific structure-activity relationships for this particular compound remain to be fully elucidated in published research.

Physicochemical and Biological Properties

Metabolic Considerations

The metabolic fate of 1-(Acetylglycyl)azetidine-3-carboxylic acid in biological systems would likely involve:

  • Hydrolysis of the amide bonds by peptidases

  • Possible ring opening of the azetidine structure

  • Conjugation of the carboxylic acid group with endogenous molecules

Current Research and Future Directions

Emerging Applications

Current research trends involving azetidine derivatives suggest several potential future directions for 1-(Acetylglycyl)azetidine-3-carboxylic acid:

  • Exploration as a building block in the synthesis of more complex bioactive molecules

  • Investigation as a peptidomimetic scaffold in drug discovery

  • Potential applications in materials science, where conformationally restricted molecules can provide unique properties

  • Possible use in agricultural chemistry, as some azetidine derivatives have shown activity as plant growth regulators

Synthetic Methodologies

Recent advances in synthetic methodologies, particularly in C–H activation and decarboxylative cross-coupling, offer new opportunities for the functionalization and derivatization of compounds like 1-(Acetylglycyl)azetidine-3-carboxylic acid . These approaches could enable:

  • More efficient synthesis of the compound and its analogs

  • Access to previously challenging structural variations

  • Development of stereoselective routes to optically pure derivatives

  • Creation of diverse libraries for biological screening

Research Gaps

Several areas warrant further investigation regarding 1-(Acetylglycyl)azetidine-3-carboxylic acid:

  • Detailed characterization of its biological activities

  • Optimization of synthetic routes to improve yield and purity

  • Exploration of structure-activity relationships through systematic modification

  • Investigation of potential therapeutic applications based on its unique structural features

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